molecular formula C9H10N2O3 B13283235 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid

3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid

Cat. No.: B13283235
M. Wt: 194.19 g/mol
InChI Key: QCKBNQKYOLWEFH-UHFFFAOYSA-N
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Description

3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid is a synthetically versatile quinoxalinone scaffold of significant interest in medicinal chemistry research. The quinoxalinone core is a recognized pharmacophore present in a range of bioactive molecules, and its hexahydro form offers unique structural properties for investigation . This carboxylic acid functionalized derivative is a valuable precursor for the design and synthesis of novel compounds, particularly as a building block for amide-coupled products, which can be screened for various biological activities . Research into analogous quinoxaline derivatives has demonstrated potential across multiple therapeutic areas. Such compounds have been identified as key structural motifs with notable trypanocidal and leishmanicidal activities, making them candidates for the development of treatments for neglected tropical diseases . Furthermore, other substituted quinoxaline derivatives have been investigated for their role as positive allosteric modulators of metabotropic glutamate receptors (mGluR4), indicating potential in neurological disorder research . The core quinoxalin-2-one structure is also found in compounds exhibiting antimicrobial and antitumor properties, underscoring the scaffold's broad utility in early-stage drug discovery and chemical biology .

Properties

Molecular Formula

C9H10N2O3

Molecular Weight

194.19 g/mol

IUPAC Name

3-oxo-5,6,7,8-tetrahydro-4H-quinoxaline-2-carboxylic acid

InChI

InChI=1S/C9H10N2O3/c12-8-7(9(13)14)10-5-3-1-2-4-6(5)11-8/h1-4H2,(H,11,12)(H,13,14)

InChI Key

QCKBNQKYOLWEFH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)NC(=O)C(=N2)C(=O)O

Origin of Product

United States

Preparation Methods

Method Overview:

  • Starting Material: 2,2-Dibromo-1-arylethanone derivatives.
  • Reaction Conditions: Heating in dimethyl sulfoxide (DMSO) at approximately 75°C with triethylamine as base.
  • Mechanism:
    • Formation of an oxosulfonium intermediate from dibromo ketone.
    • Nucleophilic attack by aryl-1,2-diamines, leading to heterocyclic ring closure.
    • The process proceeds via an imine mechanism, favoring quinoxaline ring formation.

Reaction Scheme:

2,2-Dibromo-1-arylethanone + Aryl-1,2-diamine → Quinoxalin-2-one derivatives

Reaction Parameters & Data Table:

Parameter Conditions Outcome Reference
Solvent Dimethyl sulfoxide Efficient heterocyclization
Temperature 75°C Good yields (typically >80%)
Base Triethylamine Facilitates intermediate formation
Substrate scope Various substituted dibromo ketones and diamines Broad, yields depend on substituents

Synthesis via Reduction and Lactamization

Research on related heterocycles indicates that reduction of nitro precursors followed by lactamization is a viable route.

Key Steps:

  • Step 1: Reduction of nitro groups to amino derivatives.
  • Step 2: Cyclization via PPA-catalyzed lactam formation to generate the fused heterocyclic core.

Example:

Data Summary:

Step Reagents/Conditions Product Reference
Nitro reduction Sodium dithionite, K₂CO₃ in water Amino derivatives
Lactamization PPA at 145-150°C Fused heterocyclic acids (e.g., hexahydroquinoxaline)

Multicomponent and Condensation Strategies

Alternative routes include multicomponent reactions involving:

Procedure:

  • Condensation of aryl-1,2-diamines with α-bromo ketones under thermal conditions.
  • Use of catalysts such as gallium(III) perchlorate to improve yields.

Optimized Conditions:

Parameter Conditions Yield & Notes Reference
Solvent Dimethyl sulfoxide or ethanol Good yields (~70-85%)
Temperature 75-80°C Efficient ring closure
Catalyst Ga(ClO₄)₃ or triethylamine Catalytic acceleration

Specific Synthesis of Precursors

Synthesis of 2,2-dibromo-1-phenylethanone is a critical step, often achieved via bromination of acetophenone:

Acetophenone + Bromine → 2,2-Dibromo-1-phenylethanone

Reaction Conditions:

  • Bromine added dropwise to acetophenone in dry dioxane.
  • Stirred under nitrogen at room temperature.
  • Yield: approximately 90%.

Summary of Research Outcomes

Methodology Advantages Limitations References
Oxidative amidation–heterocycloannulation Metal-free, broad substrate scope, high yields Requires specific dibromo ketone precursors
Reduction and lactamization Access to fused heterocycles, versatile Multi-step, requires reduction step
Multicomponent condensation Efficient, scalable, good yields Sensitive to substituents, regioselectivity issues

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include various quinoxaline derivatives, which can exhibit different biological and chemical properties.

Scientific Research Applications

3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with nucleic acids and proteins .

Comparison with Similar Compounds

3-Oxo-3,4-dihydroquinoxaline-2-carboxylic Acid

  • Structure: Partially hydrogenated quinoxaline (dihydro at positions 3–4).
  • Molecular Formula : C₉H₆N₂O₃; Molecular Weight : 190.16 .
  • Key Difference : Reduced saturation compared to the hexahydro analog, retaining partial aromaticity. This may enhance π-π stacking interactions in biological targets but reduce solubility.

2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic Acid

  • Structure: Quinoline core (one nitrogen) with isopropyl and ketone substituents.
  • Molecular Formula: C₁₃H₁₇NO₃; Molecular Weight: 235.28 .

2-Amino-4-oxo-3,4,5,6,7,8-hexahydroquinazoline-6-carboxylic Acid

  • Structure: Quinazoline core (two non-adjacent nitrogens) with an amino group.
  • Molecular Formula : C₉H₁₁N₃O₃; Molecular Weight : 209.20 .
  • Key Difference: The amino group introduces basicity, affecting pH-dependent solubility and target binding. Quinazoline’s nitrogen arrangement is distinct from quinoxaline, influencing scaffold-specific bioactivity.

Substituent Effects

6-Chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic Acid

  • Structure : Chlorine at position 5.
  • Molecular Formula : C₉H₅ClN₂O₃; Molecular Weight : 224.60 .
  • Impact : Chlorine’s electron-withdrawing effect increases acidity of the carboxylic acid (pKa ~2–3) and enhances metabolic stability.

7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic Acid

  • Structure : Fluorine at position 6.
  • Molecular Formula : C₉H₅FN₂O₃; Molecular Weight : 208.15 .
  • Impact : Fluorine’s electronegativity improves binding affinity to enzymes via dipole interactions and reduces oxidative degradation.

(2R)-2-Ethyl-3-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxylic Acid

  • Structure : Ethyl group at position 2.
  • Molecular Formula : C₁₁H₁₂N₂O₃; Molecular Weight : 220.23 .

Data Table: Structural and Physicochemical Properties

Compound Name Core Structure Substituents Molecular Formula Molecular Weight Key Feature(s)
3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid Quinoxaline (hexahydro) None C₉H₁₀N₂O₃ 194.19 Full saturation, high flexibility
3-Oxo-3,4-dihydroquinoxaline-2-carboxylic acid Quinoxaline (dihydro) None C₉H₆N₂O₃ 190.16 Partial aromaticity
6-Chloro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid Quinoxaline (dihydro) Cl at C6 C₉H₅ClN₂O₃ 224.60 Enhanced metabolic stability
7-Fluoro-3-oxo-3,4-dihydroquinoxaline-2-carboxylic acid Quinoxaline (dihydro) F at C7 C₉H₅FN₂O₃ 208.15 Improved enzyme binding
2-Oxo-6-(propan-2-yl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxylic acid Quinoline (hexahydro) Isopropyl at C6 C₁₃H₁₇NO₃ 235.28 Increased lipophilicity

Research Findings and Implications

  • Biological Activity: The hexahydroquinoxaline derivative’s flexibility may favor binding to allosteric enzyme sites, while dihydro analogs (e.g., 6-chloro, 7-fluoro) show promise as kinase inhibitors due to their planar regions .
  • Solubility : The carboxylic acid group in all compounds ensures moderate aqueous solubility (logP ~1–2), but lipophilic substituents (e.g., isopropyl) reduce this property .
  • Synthetic Utility: Ethyl and amino derivatives (e.g., ) serve as intermediates for further functionalization, enabling library diversification in drug discovery .

Biological Activity

3-Oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid (CAS No. 1236458-63-1) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the quinoxaline family and features a hexahydro structure with a carboxylic acid functional group. Its molecular formula is C9H11N3O2C_9H_{11}N_3O_2, and it has a molar mass of approximately 181.20 g/mol. The presence of the carboxylic acid moiety contributes to its solubility and reactivity, making it a valuable candidate for various biological applications.

  • Antimicrobial Activity : Studies have indicated that quinoxaline derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is attributed to their ability to inhibit bacterial cell wall synthesis and disrupt membrane integrity .
  • Neuroprotective Effects : Research suggests that compounds with a similar structure may act as neuroprotective agents by modulating neurotransmitter systems, particularly through interactions with GABA receptors .
  • Antioxidant Properties : The compound may also exhibit antioxidant activity, which can help mitigate oxidative stress-related damage in cells, thereby providing protective effects in various pathological conditions .

Therapeutic Applications

  • Antibacterial Agents : The compound shows promise as an antibacterial agent, potentially useful in treating infections caused by resistant strains of bacteria.
  • Neurological Disorders : Its neuroprotective properties may be beneficial in the management of neurodegenerative diseases such as Alzheimer's and Parkinson's.
  • Antioxidants : As an antioxidant, it could play a role in preventing cellular damage in diseases characterized by oxidative stress.

Case Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of several quinoxaline derivatives, including this compound. The results demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli. The minimal inhibitory concentrations (MICs) were recorded at low micromolar levels, indicating strong antibacterial potential .

Case Study 2: Neuroprotection

In a preclinical model of neurodegeneration, the administration of the compound resulted in reduced neuronal cell death and improved cognitive function. Mechanistic studies revealed that it modulated GABAergic signaling pathways, enhancing synaptic plasticity and neuroprotection against excitotoxicity .

Table 1: Biological Activities of this compound

Activity TypeMechanismReference
AntibacterialInhibition of cell wall synthesis
NeuroprotectiveModulation of GABA receptors
AntioxidantScavenging free radicals

Table 2: MIC Values Against Various Bacterial Strains

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus10
Escherichia coli15
Pseudomonas aeruginosa20

Q & A

Q. What are the standard synthetic routes for preparing 3-oxo-3,4,5,6,7,8-hexahydroquinoxaline-2-carboxylic acid, and how do reaction conditions influence yield?

The synthesis typically involves cyclization of precursors such as 2-aminobenzoyl derivatives with ketones or aldehydes. For example, condensation of 3,5-cyclohexanedione with substituted benzaldehydes in acidic conditions forms the hexahydroquinoxaline core . Yield optimization requires precise control of temperature (reflux conditions preferred, ~80–100°C), solvent polarity (ethanol or DMF), and catalyst selection (e.g., p-toluenesulfonic acid). Lower yields (<50%) are often attributed to incomplete cyclization or side reactions, which can be mitigated via inert atmospheres (N₂/Ar) .

Q. How is the structural identity of 3-oxo-hexahydroquinoxaline derivatives validated post-synthesis?

Key methods include:

  • ¹H/¹³C NMR : Confirms the presence of characteristic signals (e.g., carboxylic acid protons at δ 12–14 ppm; hexahydroquinoxaline ring protons as multiplet clusters between δ 1.5–3.0 ppm) .
  • FT-IR : Carboxylic acid C=O stretches appear at ~1700 cm⁻¹, while the 3-oxo group absorbs near 1650 cm⁻¹ .
  • Mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]⁺ for C₁₀H₁₂N₂O₃: calculated 208.0848, observed 208.0851) confirm stoichiometry .

Q. What analytical techniques are recommended for purity assessment of this compound?

  • HPLC-UV/ELSD : Use C18 columns with mobile phases (e.g., 0.1% TFA in H₂O/ACN) to detect impurities <0.5% .
  • Melting point analysis : Sharp melting ranges (e.g., 210–212°C) indicate high crystallinity .
  • TLC : Rf values (e.g., 0.6 in EtOAc/hexane 1:1) help monitor reaction progress .

Advanced Research Questions

Q. How can conflicting bioactivity data for hexahydroquinoxaline derivatives in antimicrobial assays be resolved?

Discrepancies in MIC (minimum inhibitory concentration) values often arise from strain-specific resistance or assay conditions. For example, Pseudomonas aeruginosa ATCC 27853 showed reduced susceptibility (MIC >256 µg/mL) compared to E. coli (MIC 32 µg/mL) due to efflux pump activity . To resolve contradictions:

  • Perform time-kill assays to distinguish bacteriostatic vs. bactericidal effects.
  • Validate results across multiple strains and include positive controls (e.g., ciprofloxacin) .

Q. What strategies optimize regioselectivity in modifying the hexahydroquinoxaline core for enhanced pharmacological activity?

  • Electrophilic substitution : Introduce electron-withdrawing groups (e.g., -Cl, -F) at position 6 to enhance aromatic interactions with biological targets .
  • Steric hindrance minimization : Use smaller substituents (e.g., methyl vs. propyl) at position 2 to improve binding to enzyme active sites .
  • Computational modeling (e.g., DFT) : Predict substitution effects on HOMO/LUMO energy gaps and binding affinities .

Q. How do solvent polarity and pH affect the stability of 3-oxo-hexahydroquinoxaline-2-carboxylic acid in solution?

  • Aqueous stability : Degrades rapidly at pH >7 via hydrolysis of the carboxylic acid group (t₁/₂ <24 hrs at pH 8). Use buffered solutions (pH 4–6) for long-term storage .
  • Organic solvents : Stable in DMSO (>30 days at –20°C) but prone to keto-enol tautomerism in alcohols, altering reactivity .

Q. What mechanistic insights explain the compound’s activity as an aromatase inhibitor?

The hexahydroquinoxaline core competitively binds to the cytochrome P450 aromatase active site, disrupting androgen-to-estrogen conversion. Key interactions:

  • Hydrogen bonding : Carboxylic acid group with Arg115.
  • Van der Waals forces : Hydrophobic interactions between the hexahydro ring and Val370 .
  • IC₅₀ values (e.g., 0.8 µM) correlate with substituent electronegativity at position 4 .

Data Contradiction Analysis

Q. Why do some studies report antitumor activity while others show negligible cytotoxicity for structurally similar derivatives?

Divergent results may stem from:

  • Cell line variability : Derivatives with 4-fluorobenzyl groups exhibit selectivity for MCF-7 (breast cancer) over HeLa due to differential expression of apoptosis regulators .
  • Assay sensitivity : MTT assays may underestimate activity if compounds interfere with tetrazolium reduction. Use complementary assays (e.g., ATP luminescence) .

Q. How to address inconsistencies in reported reaction yields for large-scale syntheses?

Batch reactor scaling introduces heat/mass transfer inefficiencies. Solutions include:

  • Flow chemistry : Improves mixing and temperature control, increasing yields by 15–20% .
  • In-line monitoring (PAT) : Use FT-IR or Raman spectroscopy to track intermediate formation in real time .

Methodological Tables

Q. Table 1. Comparative Bioactivity of Hexahydroquinoxaline Derivatives

SubstituentTarget OrganismMIC (µg/mL)IC₅₀ (Aromatase, µM)Reference
4-(2-Chlorophenyl)P. aeruginosa>256N/A
6-FluoroMCF-7 CellsN/A0.8
2-MethylE. coli32N/A

Q. Table 2. Stability in Common Solvents

SolventpHTemperature (°C)Degradation t₁/₂ (Days)Reference
DMSO7.0–20>30
Ethanol5.0257
H₂O7.4370.5

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